Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy-
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Overview
Description
Bicyclo(221)heptane, 2-ethylidene-5-methoxy- is a bicyclic organic compound with a unique structure that includes a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- typically involves the reaction of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)heptane, 2-ethylidene-1,7,7-trimethyl-: Similar structure but with different substituents, leading to variations in chemical properties and reactivity.
Bicyclo(2.2.1)heptane, 2-methoxy-1,7,7-trimethyl-: Another related compound with a methoxy group, used for comparison in studies of chemical behavior.
Uniqueness
Bicyclo(2.2.1)heptane, 2-ethylidene-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and research studies .
Properties
CAS No. |
117187-51-6 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2Z)-2-ethylidene-5-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-3-7-4-9-5-8(7)6-10(9)11-2/h3,8-10H,4-6H2,1-2H3/b7-3- |
InChI Key |
RTJUCQKPXNDVIS-CLTKARDFSA-N |
Isomeric SMILES |
C/C=C\1/CC2CC1CC2OC |
Canonical SMILES |
CC=C1CC2CC1CC2OC |
Origin of Product |
United States |
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